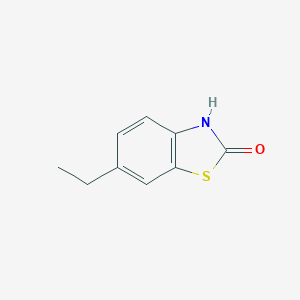
2(3H)-Benzothiazolone,6-ethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylbenzo[d]thiazol-2-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 6-Ethylbenzo[d]thiazol-2-ol consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the sixth position and a hydroxyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylbenzo[d]thiazol-2-ol can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production of 6-Ethylbenzo[d]thiazol-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
化学反応の分析
Types of Reactions
6-Ethylbenzo[d]thiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Ethylbenzo[d]thiazol-2-ol can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
科学的研究の応用
6-Ethylbenzo[d]thiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anti-tubercular agent and for its anti-inflammatory properties
作用機序
The mechanism of action of 6-Ethylbenzo[d]thiazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to permeabilize bacterial membranes and bind to intracellular targets .
類似化合物との比較
Similar Compounds
- 6-Methylbenzo[d]thiazol-2-amine
- 6-Chlorobenzo[d]thiazol-2-amine
- 6-Fluorobenzo[d]thiazol-2-amine
Uniqueness
6-Ethylbenzo[d]thiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity under certain conditions .
特性
CAS番号 |
106675-21-2 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC名 |
6-ethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
InChIキー |
YDSXLCGOBXZYOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
正規SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















